molecular formula C12H13NO2 B15206967 3-Ethyl-4-(phenylamino)furan-2(5H)-one

3-Ethyl-4-(phenylamino)furan-2(5H)-one

Cat. No.: B15206967
M. Wt: 203.24 g/mol
InChI Key: VNSQOUUSEQNNBZ-UHFFFAOYSA-N
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Description

3-Ethyl-4-(phenylamino)furan-2(5H)-one is an organic compound that belongs to the furanone family This compound is characterized by a furan ring substituted with an ethyl group at the 3-position and a phenylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(phenylamino)furan-2(5H)-one typically involves the reaction of ethyl-substituted furanone with aniline under specific conditions. One common method includes:

    Starting Materials: Ethyl-substituted furanone and aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) at elevated temperatures.

    Procedure: The ethyl-substituted furanone is mixed with aniline and the catalyst, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(phenylamino)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen functionalities, while reduction may produce dihydrofuranones.

Scientific Research Applications

3-Ethyl-4-(phenylamino)furan-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(phenylamino)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furanone ring may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(phenylamino)furan-2(5H)-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethyl-4-(methylamino)furan-2(5H)-one: Similar structure but with a methylamino group instead of a phenylamino group.

    3-Propyl-4-(phenylamino)furan-2(5H)-one: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-Ethyl-4-(phenylamino)furan-2(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the ethyl and phenylamino groups provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-anilino-4-ethyl-2H-furan-5-one

InChI

InChI=1S/C12H13NO2/c1-2-10-11(8-15-12(10)14)13-9-6-4-3-5-7-9/h3-7,13H,2,8H2,1H3

InChI Key

VNSQOUUSEQNNBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)NC2=CC=CC=C2

Origin of Product

United States

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